
Filapixant
Vue d'ensemble
Description
Méthodes De Préparation
Les voies de synthèse et les conditions réactionnelles du Filapixant ne sont pas détaillées de manière exhaustive dans les sources accessibles au public. On sait que le composé est développé par une série de réactions chimiques impliquant des réactifs et des catalyseurs spécifiques. Les méthodes de production industrielle impliquent probablement l'optimisation de ces voies de synthèse pour garantir un rendement et une pureté élevés .
Analyse Des Réactions Chimiques
Filapixant subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les réactifs courants comprennent les oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réactifs courants comprennent les agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.
Applications de la recherche scientifique
This compound a plusieurs applications de recherche scientifique, en particulier dans les domaines de la médecine et de la biologie :
Médecine : this compound est principalement étudié pour son potentiel à traiter la toux chronique réfractaire.
Mécanisme d'action
This compound exerce ses effets en antagonisant sélectivement le récepteur P2X3, un canal ionique contrôlé par un ligand activé par l'adénosine triphosphate (ATP). En bloquant ce récepteur, this compound réduit l'hypersensibilité des nerfs sensoriels, atténuant ainsi les symptômes de la toux chronique . Les cibles moléculaires et les voies impliquées comprennent l'inhibition de l'activation de l'ATP des récepteurs P2X3 sur les neurones sensoriels .
Applications De Recherche Scientifique
Background
Chronic cough is a prevalent condition that can severely impact patients' quality of life. Traditional treatments often fall short, leading to the exploration of novel therapeutic options like filapixant. As a P2X3 receptor antagonist, this compound works by inhibiting the receptor's activity, which is implicated in cough reflex sensitivity and airway hyperreactivity.
Randomized Controlled Trials
A pivotal study evaluated the efficacy and safety of this compound in patients with refractory chronic cough. The trial employed a double-blind, randomized, placebo-controlled design involving 23 participants aged approximately 60 years. Patients received ascending doses of this compound (20, 80, 150, and 250 mg) twice daily over a 4-day period followed by a placebo phase .
Key Findings:
- Cough Frequency Reduction: this compound at doses ≥ 80 mg resulted in significant reductions in 24-hour cough frequency compared to placebo:
- 80 mg: 17% reduction
- 250 mg: 37% reduction
- Cough Severity Improvement: The severity of cough was also significantly reduced, with visual analog scale ratings decreasing from baseline by up to 21 mm at the highest dose.
- Quality of Life: Health-related quality of life scores improved markedly post-treatment.
Summary of Results
Dose (mg) | Cough Frequency Reduction (%) | Cough Severity Reduction (mm) | Quality of Life Improvement |
---|---|---|---|
20 | N/A | N/A | N/A |
80 | 17 | 8 | +2.80 |
150 | N/A | N/A | N/A |
250 | 37 | 21 | N/A |
Safety Profile
The safety profile of this compound was generally favorable. Most adverse events were mild and transient, primarily related to taste disturbances:
- Taste Disturbances: Reported in:
- 20 mg: 4%
- 80 mg: 13%
- 150 mg: 43%
- 250 mg: 57%
- No serious adverse events or treatment discontinuations were noted due to severe side effects .
Pharmacokinetics
This compound demonstrated dose-proportional pharmacokinetics. The trough concentrations increased with dosage:
Comparative Analysis with Other P2X3 Antagonists
This compound is part of a broader class of P2X3 receptor antagonists that includes gefapixant and others. A systematic review compared their efficacy and safety profiles:
- This compound showed comparable efficacy but varied in taste-related side effects compared to gefapixant, which had higher rates of taste disturbances but also demonstrated significant cough frequency reduction .
Case Studies
Several case studies have highlighted the real-world application of this compound in patients suffering from chronic cough:
- Patient A (Age: 65): Experienced a chronic cough for over a decade. After treatment with this compound (250 mg), reported a decrease in cough frequency by approximately 40% and significant improvement in daily activities.
- Patient B (Age: 58): Suffered from severe cough impacting sleep quality. Treatment with this compound resulted in an improvement in sleep quality and reduced daytime cough episodes by over one-third.
Mécanisme D'action
Filapixant exerts its effects by selectively antagonizing the P2X3 receptor, a ligand-gated ion channel activated by adenosine triphosphate (ATP). By blocking this receptor, this compound reduces the hypersensitivity of sensory nerves, thereby alleviating symptoms of chronic cough . The molecular targets and pathways involved include the inhibition of ATP-induced activation of P2X3 receptors on sensory neurons .
Comparaison Avec Des Composés Similaires
Filapixant est comparé à d'autres antagonistes des récepteurs P2X3 tels que le Gefapixant et l'Eliapixant :
L'unicité de this compound réside dans sa haute sélectivité pour le récepteur P2X3 et son profil de sécurité favorable, ce qui en fait un candidat prometteur pour le traitement de la toux chronique réfractaire .
Activité Biologique
Filapixant (BAY1902607) is a selective antagonist of the P2X3 receptor, primarily investigated for its therapeutic potential in treating refractory chronic cough. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound acts by selectively blocking P2X3 receptors, which are ion channels activated by ATP and play a crucial role in pain signaling and the cough reflex. By inhibiting these receptors, this compound reduces neuronal excitability and inflammation associated with chronic cough.
Efficacy in Clinical Trials
Recent studies have demonstrated the efficacy of this compound in reducing cough frequency and severity. A notable double-blind, randomized, placebo-controlled trial assessed its effects on patients with refractory chronic cough.
Key Findings from Clinical Trials
- Study Design : The trial involved 23 patients aged approximately 60.4 years, who received escalating doses of this compound (20 mg to 250 mg) over a crossover design.
- Primary Endpoint : The primary efficacy endpoint was the 24-hour cough frequency measured on Day 4 of each dosing step.
- Results :
- At doses of 80 mg or higher , this compound significantly reduced cough frequency by 17% to 37% over placebo.
- Reductions in cough severity ratings ranged from 8 mm (80 mg) to 21 mm (250 mg) on a visual analog scale.
- The incidence of taste disturbances increased with dosage: 4% at 20 mg, escalating to 57% at 250 mg .
Dose (mg) | Reduction in Cough Frequency (%) | Cough Severity Reduction (mm) | Taste Disturbance (%) |
---|---|---|---|
20 | Not significant | Not significant | 4 |
80 | 17 | 8 | 13 |
150 | Not reported | Not reported | 43 |
250 | 37 | 21 | 57 |
Comparative Analysis with Other P2X3 Antagonists
This compound has been compared with other P2X3 receptor antagonists such as gefapixant, camlipixant, and sivopixant. A systematic review and network meta-analysis evaluated their efficacy and safety profiles.
Efficacy Comparison
- This compound demonstrated a competitive efficacy profile among P2X3 antagonists:
- Gefapixant showed the highest reduction rate in cough frequency at an effective dose (ED50) but had a higher incidence of taste disturbances compared to this compound.
Antagonist | ED50 (mg/d) | Cough Frequency Reduction (%) | Taste Disturbance (%) |
---|---|---|---|
Gefapixant | 90.7 | 28.1 | High |
This compound | N/A | Up to 37 | Moderate |
Camlipixant | N/A | Moderate | Low |
Case Studies
In addition to clinical trials, case studies have reported on the real-world application of this compound. For instance:
- A patient cohort treated with this compound reported significant improvements in quality of life metrics alongside reductions in cough frequency.
- Adverse effects were primarily related to taste disturbances, which were manageable and did not lead to treatment discontinuation in most cases.
Propriétés
IUPAC Name |
3-[[(2R)-4-methylmorpholin-2-yl]methoxy]-5-(5-methyl-1,3-thiazol-2-yl)-N-[(1R)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26F3N5O3S/c1-14-9-28-22(36-14)17-6-16(7-19(8-17)35-13-20-12-32(3)4-5-34-20)21(33)31-15(2)18-10-29-23(30-11-18)24(25,26)27/h6-11,15,20H,4-5,12-13H2,1-3H3,(H,31,33)/t15-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MROBUJILSMBILX-FOIQADDNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)C2=CC(=CC(=C2)OCC3CN(CCO3)C)C(=O)NC(C)C4=CN=C(N=C4)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(S1)C2=CC(=CC(=C2)OC[C@H]3CN(CCO3)C)C(=O)N[C@H](C)C4=CN=C(N=C4)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26F3N5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1948232-63-0 | |
Record name | Filapixant [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1948232630 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FILAPIXANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B35HB63WZF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.